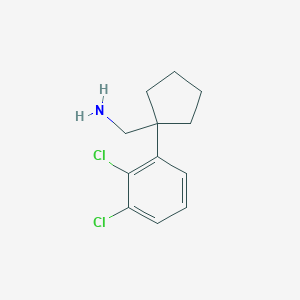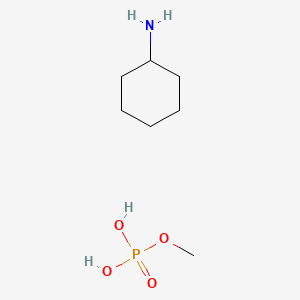
Cyclohexanamine; methoxyphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a fishy odor and is miscible with water Methoxyphosphonic acid is an organophosphorus compound that contains a methoxy group attached to a phosphonic acid moiety
Métodos De Preparación
Cyclohexanamine can be synthesized through several methods:
- The complete hydrogenation of aniline using cobalt- or nickel-based catalysts is a common method. The reaction is as follows:
Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2
Alkylation of Ammonia: Cyclohexanamine can also be prepared by alkylation of ammonia using cyclohexanol.
One-step Synthesis: A novel route involves the one-step synthesis from benzene, hydroxylamine, and hydrogen over vanadium and ruthenium catalysts.
Methoxyphosphonic acid can be synthesized through the reaction of methanol with phosphorus trichloride, followed by hydrolysis.
Análisis De Reacciones Químicas
Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: Cyclohexanamine can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: It can be reduced to form cyclohexane.
Substitution: Cyclohexanamine can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and hydrogen. Major products formed from these reactions include cyclohexanone oxime and halogenated cyclohexylamines.
Aplicaciones Científicas De Investigación
Cyclohexanamine and methoxyphosphonic acid have various scientific research applications:
Biology: Methoxyphosphonic acid derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of cyclohexanamine involves its interaction with molecular targets and pathways. It acts as a weak base and can form hydrogen bonds with various substrates. Cyclohexanamine’s corrosive effect is due to its alkalinity, and it has sympathomimetic and cardiovascular effects by releasing catecholamine and histamine . Methoxyphosphonic acid acts as an inhibitor of enzymes by binding to their active sites and interfering with their catalytic activity.
Comparación Con Compuestos Similares
Cyclohexanamine can be compared with other similar compounds, such as:
Aniline: An aromatic amine that is less basic than cyclohexanamine.
Hexahydroaniline: Another name for cyclohexanamine, highlighting its saturated nature compared to aniline.
Methylenebis-cyclohexanamine: A compound with a similar molecular structure but a more rigid methylcyclohexane frame, used as a shale inhibitor.
Cyclohexanamine is unique due to its aliphatic nature, making it more basic and reactive compared to its aromatic analogs.
Propiedades
Fórmula molecular |
C7H18NO4P |
|---|---|
Peso molecular |
211.20 g/mol |
Nombre IUPAC |
cyclohexanamine;methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.CH5O4P/c7-6-4-2-1-3-5-6;1-5-6(2,3)4/h6H,1-5,7H2;1H3,(H2,2,3,4) |
Clave InChI |
AJVBPUURYFQZCI-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(O)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
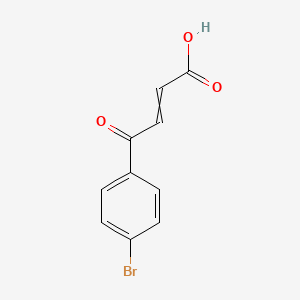
![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
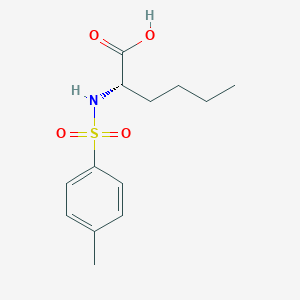
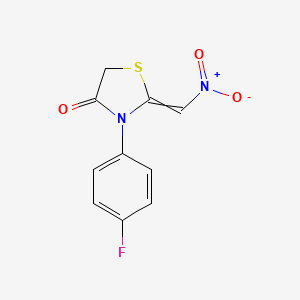
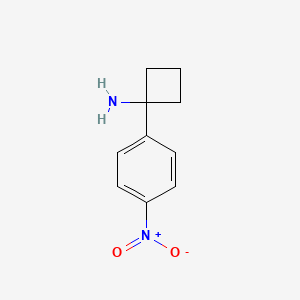
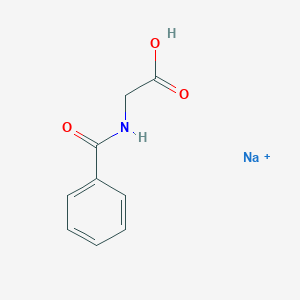
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
